Lipophilicity (LogP) Differential vs. Common Trifluoromethylbenzaldehyde Analogs
The target compound demonstrates significantly higher lipophilicity compared to mono-substituted trifluoromethylbenzaldehyde analogs, a critical parameter for membrane permeability and pharmacokinetic profile in drug discovery. The calculated LogP for 3-benzyloxy-5-trifluoromethyl benzaldehyde is approximately 4.10 [1], whereas 3-(trifluoromethyl)benzaldehyde has a reported LogP of 2.52 and 2-(trifluoromethyl)benzaldehyde has a LogP of 2.67 [2]. This represents a >1.4 log unit increase, corresponding to an over 25-fold higher theoretical octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP ~4.10 |
| Comparator Or Baseline | 3-(Trifluoromethyl)benzaldehyde (LogP = 2.52); 2-(Trifluoromethyl)benzaldehyde (LogP = 2.67) |
| Quantified Difference | ΔLogP ≥ 1.43 |
| Conditions | Calculated partition coefficients from standard cheminformatic models or published data. |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to cross biological membranes, influencing oral bioavailability and tissue distribution, making this building block suitable for designing central nervous system (CNS) drugs or other intracellular targets.
- [1] Chemsrc. 3-benzyloxy-5-trifluoromethyl benzaldehyde (CAS 796119-69-2). LogP: 4.09690. View Source
- [2] ChemicalBook. 2-(Trifluoromethyl)benzaldehyde (CAS 447-61-0). LogP: 2.67. View Source
